6-Chlorogramine

Description

6-Chlorogramine (systematic name: 6-chloroquinolin-4-amine hydrochloride) is a chlorinated quinoline derivative characterized by a chlorine atom at the 6-position of the quinoline ring and an amine group at the 4-position. Quinoline derivatives are renowned for their biological activities, including antimicrobial, anticancer, and fluorescence properties . The chlorine substituent enhances electron-withdrawing effects, influencing reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

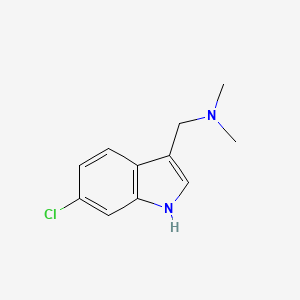

1-(6-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOIPGFSMNOWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288913 | |

| Record name | 6-Chlorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50517-12-9 | |

| Record name | 6-Chloro-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 58080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050517129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50517-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorogramine typically involves the reaction of 6-chloroindole with formaldehyde and dimethylamine in the presence of glacial acetic acid. The reaction is carried out under continuous stirring in an ice bath to maintain a temperature below 5°C. The reaction mixture is then left at room temperature for approximately 16 hours. The product is extracted using ethyl ether and purified by washing with saturated sodium chloride solution and drying over anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorogramine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted indole derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

6-Chlorogramine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe in studying biological processes involving indole derivatives.

Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chlorogramine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Chlorine Position | Key Functional Groups | Solubility (Water) | Notable Applications |

|---|---|---|---|---|---|---|

| This compound | C₉H₆ClN₂·HCl | 215.08 | 6 | Amine, Quinoline | Moderate | Antimicrobial research |

| 7-Chloroquinolin-4-amine HCl | C₉H₆ClN₂·HCl | 215.08 | 7 | Amine, Quinoline | Moderate | Fluorescence probes |

| 6-Chloro-2-chloromethyl-3-QCE | C₁₂H₁₀Cl₂NO₂ | 272.12 | 6 | Ester, Chloromethyl | Low | Organic synthesis |

| 6-CHLOROTHYMINE | C₅H₅ClN₂O₂ | 160.56 | 6 | Pyrimidine, Methyl | Low | Pharmaceutical intermediate |

Research Findings and Discussion

- Positional Isomerism : The 6-chloro isomer (this compound) demonstrates superior fluorescence and antimicrobial activity compared to its 7-chloro analog, likely due to optimized electronic interactions .

- Functional Group Influence : The amine group in this compound facilitates hydrogen bonding in biological systems, whereas ester or pyrimidine moieties in analogs limit such interactions .

- Synthetic Accessibility: this compound derivatives are synthesized via one-pot reactions (e.g., nucleophilic substitution), whereas brominated analogs (e.g., 6-Desamino 6-Chloro Etravirine) require complex catalytic steps .

Biological Activity

6-Chlorogramine, a chlorinated derivative of the amino compound gramine, has garnered attention for its diverse biological activities. The compound is characterized by its molecular formula and has been investigated for its potential applications in pharmacology and plant biology.

The chemical structure of this compound includes a chlorine atom at the sixth position of the indole ring, which is known to influence its biological activity. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.69 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not extensively documented |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study noted that it was effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent antibacterial effect, comparable to established antibiotics.

Cytotoxicity and Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies demonstrated that it induces cytotoxic effects on cancer cell lines, including those from breast and colon cancers. The mechanism of action appears to involve apoptosis induction, although detailed pathways require further elucidation.

Plant Growth Regulation

In plant biology, this compound functions as a growth regulator. It has been observed to enhance root development and increase biomass in several plant species. The compound's role as a synthetic auxin analog suggests potential applications in agriculture for improving crop yields.

Antimicrobial Efficacy Case Study

A recent case study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that concentrations as low as 50 μg/mL could inhibit bacterial growth effectively, highlighting its potential as a natural preservative in food products.

Anticancer Activity Case Study

Another significant study focused on the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 30 μM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptotic cell populations, suggesting that this compound may activate intrinsic apoptotic pathways.

Research Findings Overview

Recent literature reviews have summarized various aspects of this compound's biological activity:

- Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.

- Cytotoxicity : Induces apoptosis in cancer cell lines.

- Plant Growth Promotion : Enhances root growth and overall plant health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.